molecular formula C26H36N6O4 B2742301 2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1296312-47-4

2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2742301
CAS No.: 1296312-47-4
M. Wt: 496.612
InChI Key:
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Description

This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines . Quinazoline derivatives have drawn attention due to their significant biological activities . They have been used as DNA intercalators and have shown cytotoxicity against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . A two-step route has been proposed for the synthesis of a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo . This method starts with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by different spectral data and elemental analyses . The 1H NMR spectra often reveal singlet signals corresponding to NH proton next to the quinoxaline ring .


Chemical Reactions Analysis

Reactions with carbonyl derivatives leading to 1-alkyl or 1-aryl [1,2,4]triazolo are common. The process of DNA intercalation by these compounds causes substantial changes in DNA structure .


Physical and Chemical Properties Analysis

These compounds show weak luminescent properties in MeCN solution . They exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .

Scientific Research Applications

Chemical Synthesis and Structure Elucidation

Research in the field of heterocyclic chemistry has led to the development of various synthetic pathways to triazoloquinazoline derivatives. Chernyshev et al. (2008) detailed the synthesis and structural analysis of 2′-substituted 5′,6′,7′,8′-tetrahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines], highlighting the methods for obtaining highly specific triazoloquinazoline structures through condensation and hydrogenation reactions (Chernyshev et al., 2008). Such methodologies are crucial for the synthesis of complex molecules like the one , offering insights into the versatility and reactivity of these heterocyclic frameworks.

Biological Activity and Applications

The triazoloquinazoline core has been the subject of various studies aimed at exploring its biological activities. One study by Danylchenko et al. (2016) focused on the synthesis, computer prediction of biological activity, and the acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. This research revealed potential antineurotic activity, suggesting applications in treating male reproductive and erectile dysfunction, categorized as slightly toxic or practically nontoxic substances (Danylchenko et al., 2016). Such findings underscore the potential therapeutic applications of triazoloquinazoline derivatives in medicine, excluding their use as drugs per se but focusing on their pharmacological potential.

Future Directions

Future research could focus on further exploration of [1,2,4]triazolo[4,3-a]quinazoline as antimicrobial agents . Also, to increase the bioactivity of these compounds as antiviral agents, thioamide group is another structural modification that could be achieved . Furthermore, incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinazoline ring could enhance the antimicrobial activity .

Properties

IUPAC Name

2-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O4/c1-16(2)14-30-23(35)19-12-11-17(22(34)27-18-9-7-6-8-10-18)13-20(19)32-24(30)29-31(25(32)36)15-21(33)28-26(3,4)5/h11-13,16,18H,6-10,14-15H2,1-5H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCLIJJUYBYHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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